molecular formula C17H20N4O5S B3004376 4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-14-0

4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3004376
CAS No.: 850936-14-0
M. Wt: 392.43
InChI Key: WHFFHMRXMDAIBS-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

A study by Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives, including compounds related to the specified chemical, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These compounds showed potential as lead compounds for nematicide development due to their ability to inhibit respiration and cause fluid leakage in nematodes (Liu, Wang, Zhou, & Gan, 2022).

Antidiabetic Properties

Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were synthesized and evaluated for in vitro antidiabetic activity, suggesting potential applications in diabetes management (Lalpara et al., 2021).

Anticancer Evaluation

Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized N-substituted benzamides with structures related to the specified chemical, evaluating their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Cancer Properties

Gangapuram and Redda (2009) synthesized N-substituted oxadiazol derivatives for potential use as anti-inflammatory and anti-cancer agents. These novel compounds indicate a promising avenue for therapeutic applications in these domains (Gangapuram & Redda, 2009).

Crystal Structure and DFT Calculations

Kumara, Harish, Shivalingegowda, Tandon, Mohana, and Lokanath (2017) conducted crystal structure studies and density functional theory (DFT) calculations on piperazine derivatives containing the 1,3,4-oxadiazol moiety. These studies provide insights into the reactive sites of the molecules, important for understanding their potential interactions and applications (Kumara et al., 2017).

Antioxidant Activity

Bondock, Adel, and Etman (2016) synthesized new 1,3,4-oxadiazole compounds and evaluated their antioxidant activities. Some compounds showed excellent antioxidant activity and protection against DNA damage, indicating their utility in oxidative stress-related applications (Bondock, Adel, & Etman, 2016).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)12-25-3/h4-9H,1-2,10-12H2,3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFFHMRXMDAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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